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Imidazo[5,1-b]thiazole-2-carbaldehyde

Cat. No.: B12820233
CAS No.: 268552-79-0
M. Wt: 152.18 g/mol
InChI Key: DDSDMSXABUHNKG-UHFFFAOYSA-N
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Description

Imidazo[5,1-b]thiazole-2-carbaldehyde is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazothiazole heterocyclic system, a scaffold widely recognized for its diverse biological activities, and a reactive aldehyde group that serves as a versatile handle for further synthetic elaboration . The imidazothiazole core is a privileged structure in the development of novel therapeutic agents. Research indicates that derivatives of this heterocycle demonstrate a broad spectrum of pharmacological properties, including potent antiproliferative activity against various human cancer cell lines . Some related conjugates function as microtubule-targeting agents , inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptotic cell death . Furthermore, the imidazothiazole scaffold is found in compounds evaluated for other activities, such as antioxidant effects, where structural analogs have shown potent free radical scavenging capabilities in vitro . The reactive carbaldehyde group at the 2-position makes this compound an essential synthon for constructing more complex molecular architectures. It is readily amenable to chemical transformations, most notably through condensation reactions to form chalcones or serve as a precursor in the synthesis of various other derivatives for structure-activity relationship (SAR) studies . This makes this compound an invaluable starting material for researchers aiming to explore new chemical space and develop new bioactive molecules for oncological, infectious disease, and other therapeutic areas. Intended Use: This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B12820233 Imidazo[5,1-b]thiazole-2-carbaldehyde CAS No. 268552-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

268552-79-0

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-2-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-3-5-2-8-4-7-1-6(8)10-5/h1-4H

InChI Key

DDSDMSXABUHNKG-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=C(S2)C=O)C=N1

Origin of Product

United States

Synthetic Methodologies for Imidazo 5,1 B Thiazole 2 Carbaldehyde and Its Analogs

Strategies for Imidazo[5,1-b]thiazole (B6145799) Core Construction

The assembly of the fused imidazo[5,1-b]thiazole ring system is a key synthetic challenge. The approaches to this scaffold are distinct from those for the more common imidazo[2,1-b]thiazole (B1210989) isomer.

Annulation Reactions Utilizing 2-Aminothiazole (B372263) Precursors

While the reaction of 2-aminothiazoles with α-halocarbonyl compounds is a cornerstone for the synthesis of the imidazo[2,1-b]thiazole core, constructing the imidazo[5,1-b]thiazole isomer requires a different strategy. The annulation to form the imidazole (B134444) ring must occur at the N1 and C5 positions of the thiazole (B1198619) ring. This typically involves starting with a 5-functionalized thiazole derivative.

One theoretical approach involves the use of a 2-amino-5-(halomethyl)thiazole derivative which can then be reacted with a suitable C1 synthon to close the imidazole ring. However, literature precedence for this specific annulation leading to the imidazo[5,1-b]thiazole core is limited.

Cyclization Approaches Involving N-(2-Thiazolyl)imidates

A more documented route to the imidazo[5,1-b]thiazole system involves the intramolecular cyclization of N-(2-thiazolyl)imidates. This strategy relies on the formation of an imidate from a 2-aminothiazole and a suitable orthoester or a related reagent, followed by a thermally or acid-catalyzed cyclization. The nature of the substituents on both the thiazole ring and the imidate function can influence the efficiency of the cyclization and the stability of the resulting product.

Introduction of the Carbaldehyde Functionality at Specific Positions

The introduction of a carbaldehyde group onto the imidazo[5,1-b]thiazole core is a crucial step for further functionalization, enabling the synthesis of a wide array of derivatives. The position of formylation is dictated by the electronic properties of the heterocyclic system.

Vilsmeier-Haack Formylation Protocols

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems. wikipedia.orgambeed.com The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. wikipedia.org

For the imidazo[5,1-b]thiazole system, the site of formylation is predicted to be the most electron-rich carbon atom. Theoretical studies and comparisons with related heterocyclic systems suggest that the C2 and C7 positions are potential sites for electrophilic attack.

Achieving site-specific formylation on the imidazo[5,1-b]thiazole nucleus requires careful optimization of the reaction conditions. Key parameters that can be varied include the nature of the Vilsmeier reagent, the solvent, the reaction temperature, and the duration of the reaction. The use of milder formylating agents or the introduction of directing groups on the heterocyclic core can also be employed to enhance regioselectivity.

A study on the Vilsmeier-Haack formylation of thiazolinethiones demonstrated that the reaction conditions, such as temperature and the ratio of reagents, can influence the position of formylation. researchgate.net For instance, varying the temperature and the equivalents of the Vilsmeier reagent led to different formylated products. researchgate.net

Table 1: Illustrative Conditions for Vilsmeier-Haack Formylation of Thiazole Derivatives

EntrySubstrateReagentsSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
1Δ-4-ThiazolinethioneDMF/POCl₃ (1 eq)Dichloroethane8035-Carbaldehyde46 researchgate.net
2Δ-4-ThiazolinethioneDMF/POCl₃ (excess)Neat8018Mixture of 3- and 5-carbaldehydes60 (total) researchgate.net

Other Formylation Techniques and Their Applicability

Besides the Vilsmeier-Haack reaction, other formylation methods could potentially be applied to the imidazo[5,1-b]thiazole scaffold. These include the Duff reaction, which uses hexamethylenetetramine in the presence of an acid, and the Reimer-Tiemann reaction for phenolic substrates, although the latter is less likely to be applicable here unless a hydroxyl group is present on the ring system.

Furthermore, organometallic approaches, such as lithiation followed by quenching with a formylating agent like DMF, could offer an alternative route to specific carbaldehyde derivatives. The regioselectivity of such a process would be dependent on the site of metalation, which is often directed by the most acidic proton or by a directing group.

Advanced Synthetic Techniques for Imidazothiazole Carbaldehyde Scaffolds

The quest for more efficient and sustainable chemical processes has led to the adoption of advanced synthetic techniques in the construction of imidazothiazole carbaldehyde scaffolds. These methods often provide significant advantages over classical approaches, including shorter reaction times, higher yields, and reduced waste.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently heating the reaction mixture. This technology has been successfully applied to the synthesis of various imidazothiazole derivatives.

One notable application is in the one-pot, multicomponent synthesis of substituted imidazoles, where microwave heating significantly reduces reaction times compared to conventional methods. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives was achieved in 30 minutes under microwave irradiation at 80°C, whereas the conventional heating method required 36 hours and resulted in lower yields. nih.gov

In the context of imidazo[2,1-b]thiazoles, microwave-assisted synthesis has been employed for Hantzsch-type reactions. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation yielded N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%) in a much shorter time frame than conventional reflux conditions. nih.gov Furthermore, a green synthesis of imidazo[2,1-b]thiazole derivatives has been developed using polyethylene (B3416737) glycol-400 (PEG-400) as a biodegradable reaction medium under microwave irradiation, highlighting the eco-friendly nature of this approach. bohrium.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Product Method Catalyst/Solvent Time Yield Reference
Imidazo[1,2-a]pyrimidine-imidazole derivative Microwave p-TsOH / Ethanol 30 min 46-80% nih.gov
Imidazo[1,2-a]pyrimidine-imidazole derivative Conventional p-TsOH / Ethanol 36 h 30% nih.gov
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine Microwave Methanol (B129727) Not specified 89-95% nih.gov

Solvent-Free Reaction Methodologies

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-phase, reactions often lead to easier purification, reduced environmental impact, and sometimes, enhanced reactivity.

A notable example is the microwave-assisted, solvent-free synthesis of 6-(4-substituted-phenyl)-3-methylimidazo[2,1-b]thiazole-2-carbohydrazide derivatives. This protocol proceeds without the need for a catalyst or a solvent, representing a highly efficient and environmentally benign method. eurjchem.com Similarly, the synthesis of aryl imidazoles has been achieved under solvent-free conditions using activated silica (B1680970) gel as a solid support, with microwave irradiation further accelerating the process.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy.

The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles. This method involves reacting 3-formylchromone, 2-aminothiazole, and an isocyanide in toluene (B28343) at 100 °C to afford the desired products in moderate to good yields (74-78%) within 30 minutes. mdpi.com This approach avoids the need for metal catalysts and overcomes limitations of classical stepwise syntheses. mdpi.com

Another MCR strategy involves the I2/DMSO mediated reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones. This three-component reaction leads to the formation of 2-arylbenzo[d]imidazo[2,1-b]thiazoles and can be performed under both conventional and microwave heating conditions. rsc.org Furthermore, a one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been developed via a [4 + 1] cycloaddition MCR, where an imine intermediate, generated under microwave activation, reacts with an isocyanide. nih.gov

Metal-Catalyzed Coupling Reactions in Imidazothiazole Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Copper and palladium catalysts have been extensively used for the synthesis of benzo nih.govrsc.orgimidazo[2,1-b]thiazole derivatives. A variety of 3-substituted and 2,3-disubstituted analogs were prepared through C–S, C–N, and C–C cross-coupling reactions involving trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes. acs.org The choice of metal catalyst can also direct the regioselectivity of C-H arylation on the imidazo[2,1-b]thiazole core. Palladium catalysis typically promotes arylation at the C-5 position, whereas using stoichiometric amounts of copper can selectively achieve arylation at the C-2 and C-3 positions. nih.gov

Copper(II) acetate (B1210297) has been identified as an effective catalyst for the one-pot synthesis of 2-alkylene benzimidazo[2,1-b]thiazolines from aryl isothiocyanates and propargylic amines through an addition/cyclization/intramolecular oxidative coupling process. richmond.edu

Synthesis of Benzo-Fused Imidazo[2,1-b]thiazole Carbaldehydes

The benzo-fused imidazothiazole framework is of particular interest. The synthesis of carbaldehyde derivatives of this scaffold often serves as a crucial step for further functionalization.

A key synthetic route involves the Vilsmeier-Haack reaction. For instance, 7-methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydes have been synthesized and subsequently used as precursors for more complex molecules. nih.gov Similarly, substituted-arylimidazo[2,1-b] acs.orgnih.govthiazole-5-carbaldehydes were obtained through a Vilsmeier–Haack formylation reaction using a reagent prepared from phosphorus oxychloride and dimethylformamide. researchgate.net

Multi-component reactions also provide a direct entry to this scaffold. An I2/DMSO mediated three-component reaction of 2-aminobenzothiazoles, barbituric acids, and aryl methyl ketones has been developed for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. rsc.org Additionally, one-pot domino cyclization of 2-aminobenzothiazoles, 2-oxoaldehydes, and cyclic 1,3-dicarbonyl compounds under microwave irradiation is an efficient method for preparing benzo[d]imidazo[2,1-b]thiazole derivatives. researchgate.net

Table 2: Selected Synthetic Methods for Benzo-Fused Imidazo[2,1-b]thiazoles

Starting Materials Reagents/Conditions Product Type Reference
7-methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazole Ethynylmagnesium bromide, then oxidation Benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde derivative nih.gov
Substituted-arylimidazo[2,1-b]thiazole POCl3, DMF (Vilsmeier-Haack) Substituted-arylimidazo[2,1-b]thiazole-5-carbaldehyde researchgate.net
2-aminobenzothiazoles, barbituric acids, aryl methyl ketones I2, DMSO 2-arylbenzo[d]imidazo[2,1-b]thiazole rsc.org
trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, halobenzenes Pd(OAc)2, PPh3, Cs2CO3 2,3-disubstituted benzo nih.govrsc.orgimidazo[2,1-b]thiazoles acs.org

Synthetic Routes for Imidazo[5,1-b]thiazole Carbaldehyde Derivatives with Specific Substituents

The introduction of the carbaldehyde group onto the imidazothiazole ring is a pivotal transformation, as the aldehyde functionality is a versatile handle for a wide array of subsequent chemical modifications, allowing for the synthesis of diverse derivatives.

The Vilsmeier-Haack reaction stands out as a primary method for introducing the formyl group. The reaction of a substituted imidazo[2,1-b]thiazole with a Vilsmeier reagent (typically formed from POCl₃ and DMF) in a solvent like chloroform (B151607) leads to the formation of the corresponding carbaldehyde. researchgate.net This aldehyde can then be used in condensation reactions, such as the Claisen-Schmidt condensation with acetyl ketones, to produce imidazo[2,1-b]thiazole-chalcone derivatives. researchgate.netrsc.org

Once synthesized, the imidazo[2,1-b]thiazole carbaldehyde can be converted into other functional groups. For example, it can be used to prepare carboxamide derivatives, which have shown interesting biological activities. nih.govrsc.org Another strategy involves converting the aldehyde to a carboxylic acid, which can then be coupled with various amines, such as sulfonyl piperazines, using peptide coupling reagents like EDCI and HOBt to yield complex substituted amides. nih.gov These examples underscore the synthetic utility of the carbaldehyde group in generating libraries of imidazothiazole derivatives with specific substituents for further investigation.

Chemical Reactivity and Synthetic Transformations of Imidazo 5,1 B Thiazole 2 Carbaldehyde

Electrophilic and Nucleophilic Reactions Involving the Carbaldehyde Group

The carbaldehyde functional group in imidazo[2,1-b]thiazole-5-carbaldehyde (B3230358) serves as a key electrophilic center, readily undergoing reactions with nucleophiles. This reactivity is central to the synthesis of a diverse array of derivatives.

Condensation Reactions with Primary Amines: Formation of Schiff Bases

A fundamental transformation of imidazo[2,1-b]thiazole-5-carbaldehyde is its condensation with primary aromatic amines to form Schiff bases, or imines. This reaction typically proceeds by heating the aldehyde with a substituted aniline (B41778) in a suitable solvent, often with a catalytic amount of glacial acetic acid, to facilitate the dehydration process. rsc.org The formation of the C=N double bond in the resulting Schiff base is a crucial step for further derivatization.

A series of Schiff bases has been synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde and various anilines. rsc.org The general reaction scheme involves the dropwise addition of the aniline to a solution of the carbaldehyde in ethanol, followed by refluxing for several hours. The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization.

Table 1: Synthesized Schiff Bases from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Compound ID Aniline Derivative Molecular Formula
1 Aniline C₁₇H₁₀BrN₃S
2 4-Nitroaniline C₁₇H₉BrN₄O₂S
3 4-Aminobenzoic acid C₁₈H₁₀BrN₃O₂S
4 4-Chloroaniline C₁₇H₉BrClN₃S
5 2-Aminopyridine C₁₆H₉BrN₄S

Data sourced from Hussein M.S., et al. (2022). rsc.org

Subsequent Derivatization of Imine Skeletons

The imine functionality of the Schiff bases derived from imidazo[2,1-b]thiazole-5-carbaldehyde is a versatile platform for further synthetic modifications. These derivatives can undergo various reactions, particularly cyclization, to generate more complex heterocyclic systems. The reactivity of the imine bond allows for the construction of novel ring structures appended to the imidazothiazole core. ekb.eg

Common derivatizations of heterocyclic Schiff bases include:

[2+2] Cycloaddition: Reaction with reagents like chloroacetyl chloride can lead to the formation of four-membered azetidinone (β-lactam) rings. ekb.eg

Thiazolidinone Synthesis: Treatment with thioglycolic acid can yield five-membered thiazolidinone rings. ekb.eg

Tetrazole Formation: Reaction with sodium azide (B81097) can be used to construct tetrazole rings. uobaghdad.edu.iq

These reactions highlight the potential of the Schiff bases as intermediates in the synthesis of a wide range of fused and appended heterocyclic systems, significantly expanding the chemical space accessible from the parent aldehyde.

Cyclization Reactions for the Formation of Novel Heterocyclic Rings

The Schiff bases obtained from imidazo[2,1-b]thiazole-5-carbaldehyde are valuable precursors for the synthesis of new heterocyclic rings through intramolecular or intermolecular cyclization reactions. These transformations lead to the creation of novel fused systems with potential biological activities.

Synthesis of Imidazolone (B8795221) Derivatives from Imidazothiazole Carbaldehydes

Imidazolone rings can be constructed from the Schiff bases of imidazo[2,1-b]thiazole-5-carbaldehyde. This is achieved through a cyclization reaction with an amino acid, such as glycine (B1666218). researchgate.net The reaction involves heating the Schiff base and glycine in a suitable solvent, which leads to the formation of a five-membered imidazolone ring fused to the imidazothiazole framework. researchgate.net

The synthesis involves refluxing the Schiff base with glycine in the presence of anhydrous sodium acetate (B1210297) in glacial acetic acid. researchgate.net This method provides a straightforward route to novel imidazolone derivatives.

Table 2: Synthesized Imidazolone Derivatives

Compound ID Starting Schiff Base Molecular Formula
6 1 C₁₉H₁₂BrN₅S
7 2 C₁₉H₁₁BrN₆O₂S
8 3 C₂₀H₁₂BrN₅O₂S
9 4 C₁₉H₁₁BrClN₅S
10 5 C₁₈H₁₁BrN₆S

Data sourced from Hussein M.S., et al. (2022). researchgate.net

Synthesis of Oxazepine Derivatives from Imidazothiazole Carbaldehydes

Seven-membered oxazepine rings can also be synthesized from the Schiff bases of imidazo[2,1-b]thiazole-5-carbaldehyde. This transformation is typically accomplished through a [4+3] cycloaddition reaction with an acid anhydride (B1165640), such as phthalic anhydride. researchgate.net The reaction involves refluxing the Schiff base and phthalic anhydride in a dry aprotic solvent like benzene. researchgate.net

This cyclization reaction provides access to a class of fused oxazepine derivatives that are of interest in medicinal chemistry.

Table 3: Synthesized Oxazepine Derivatives

Compound ID Starting Schiff Base Molecular Formula
11 1 C₂₅H₁₄BrN₃O₃S
12 2 C₂₅H₁₃BrN₄O₅S
13 3 C₂₆H₁₄BrN₃O₅S
14 4 C₂₅H₁₃BrClN₃O₃S
15 5 C₂₄H₁₃BrN₄O₃S

Data sourced from Hussein M.S., et al. (2022). researchgate.net

Functional Group Interconversions on the Imidazo[5,1-b]thiazole (B6145799) Core

Beyond the reactions of the carbaldehyde group, the imidazo[2,1-b]thiazole (B1210989) core itself can undergo functional group interconversions. Electrophilic substitution reactions are a key class of transformations for this heterocyclic system. Studies on various imidazo[2,1-b]thiazoles have shown that electrophilic attack preferentially occurs at the C5 position. rsc.org

Examples of electrophilic substitution reactions on the imidazo[2,1-b]thiazole ring include:

Halogenation: Bromination and iodination of the imidazo[2,1-b]thiazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or iodine monochloride, leading to the corresponding 5-halo derivatives. mdpi.com

Nitrosation: The introduction of a nitroso group at the C5 position can be accomplished using sodium nitrite (B80452) in acetic acid, although the resulting 5-nitroso compounds can be unstable. rsc.org

Formylation: A formyl group can be introduced at the C5 position via the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide. rsc.org

Trifluoroacetylation: Reaction with trifluoroacetic anhydride allows for the introduction of a trifluoroacetyl group at the C5 position. rsc.org

These electrophilic substitution reactions provide a powerful tool for modifying the imidazo[2,1-b]thiazole core and synthesizing a wide range of derivatives with different electronic and steric properties, which can be valuable for structure-activity relationship studies.

Oxidation Reactions Targeting the Thiazole (B1198619) Sulfur Atom

The oxidation of the thiazole sulfur atom in imidazo[2,1-b]thiazole derivatives, including the 2-carbaldehyde variant, is not extensively documented in the scientific literature. While oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis, often employing reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, specific studies on the Imidazo[5,1-b]thiazole-2-carbaldehyde are scarce. mdpi.com One related study describes a urea (B33335) hydrogen peroxide-mediated selenylation of imidazo[2,1-b]thiazole, which proceeds through an oxidative mechanism, though it does not directly involve the oxidation of the ring's sulfur atom. nih.govacs.org Further research is required to fully elucidate the susceptibility of the thiazole sulfur in this specific aldehyde-substituted scaffold to oxidation and to characterize the resulting sulfoxide (B87167) and sulfone derivatives.

Reduction Reactions of the Imidazole (B134444) Ring System

Similar to oxidation reactions, the specific reduction of the imidazole ring within the this compound framework is not well-reported. Catalytic hydrogenation is a common method for the reduction of heterocyclic systems, often utilizing catalysts such as palladium on carbon. google.com However, the literature primarily focuses on the reduction of substituents attached to the imidazo[2,1-b]thiazole core rather than the saturation of the imidazole ring itself. For instance, a patent describes the catalytic hydrogenation to reduce a nitro group on a phenyl substituent of an imidazo[1,2-a]pyridine (B132010), a related heterocyclic system. google.com The selective reduction of the imidazole portion of this compound without affecting the thiazole ring or the carbaldehyde group presents a synthetic challenge that remains to be thoroughly investigated.

Electrophilic Substitution Reactions and Their Regioselectivity

Electrophilic substitution reactions on the imidazo[2,1-b]thiazole ring system have been shown to occur with a high degree of regioselectivity. Studies have demonstrated that the C5 position is the most susceptible to electrophilic attack. koreascience.kr This is attributed to the electron-donating nature of the fused imidazole ring, which activates the C5 position.

A notable example of this regioselectivity is the Vilsmeier-Haack reaction, which is a versatile method for the formylation of activated aromatic and heteroaromatic compounds. nih.govnih.gov The reaction of an imidazo[2,1-b]thiazole with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) leads to the introduction of a formyl group exclusively at the C5 position. nih.gov This transformation is a key step in the synthesis of various 5-formyl-imidazo[2,1-b]thiazole derivatives, which are valuable precursors for further functionalization. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Imidazo[2,1-b]thiazoles
ReactionElectrophilePosition of SubstitutionReference
Vilsmeier-HaackFormyl group (from DMF/POCl₃)C5 nih.gov
BrominationBr₂C5 koreascience.kr
IodinationIClC5 koreascience.kr

Coupling Reactions for the Construction of Extended Molecular Scaffolds

The aldehyde functional group at the C2 position of this compound, along with the potential for introducing leaving groups on the heterocyclic core, makes this compound a valuable building block for the synthesis of more complex molecules through various coupling reactions. These reactions are instrumental in creating extended molecular scaffolds with potential applications in drug discovery.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govrsc.org For instance, halo-substituted imidazo[2,1-b]thiazoles can be coupled with a variety of partners. While direct coupling of the 2-carbaldehyde derivative is less common, it can be envisioned that a halo-substituted precursor to the carbaldehyde could undergo these coupling reactions prior to the introduction of the aldehyde.

More directly, the carbaldehyde group itself can participate in condensation reactions to form extended conjugated systems. A prominent example is the Claisen-Schmidt condensation to synthesize chalcones. Imidazo[2,1-b]thiazole-5-carbaldehydes have been reacted with substituted acetophenones to produce imidazo[2,1-b]thiazole-chalcone conjugates. A similar strategy could be employed with this compound to generate a different isomer of these bioactive molecules.

Furthermore, the aldehyde can be converted to other functional groups that are amenable to coupling reactions. For example, conversion of the aldehyde to a terminal alkyne would open the door to Huisgen 1,3-dipolar cycloaddition reactions ("click chemistry") to form triazole-linked conjugates, a strategy that has been successfully applied to other imidazo[2,1-b]thiazole derivatives.

Table 2: Examples of Coupling Reactions on the Imidazo[2,1-b]thiazole Scaffold for Extended Scaffolds
Reaction TypeReactantsProduct TypeReference
Sonogashira CouplingIodo-imidazo[2,1-b]thiazole and terminal alkyneAlkynyl-imidazo[2,1-b]thiazoles mdpi.com
Claisen-Schmidt CondensationImidazo[2,1-b]thiazole-carbaldehyde and acetophenoneImidazo[2,1-b]thiazole-chalcones
Huisgen 1,3-Dipolar CycloadditionAlkynyl-imidazo[2,1-b]thiazole and azideImidazo[2,1-b]thiazole-triazole conjugates

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Imidazo[5,1-b]thiazole-2-carbaldehyde. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of all atoms in the molecule can be mapped out.

In the ¹H NMR spectrum of this compound, each proton exhibits a distinct signal, or resonance, based on its unique electronic environment. The spectrum would be expected to show four signals corresponding to the four protons on the heterocyclic framework and the aldehyde group.

The most downfield signal would be a singlet attributed to the aldehyde proton (CHO), typically appearing in the 9.5-10.5 ppm range due to the strong deshielding effect of the carbonyl group. The protons on the fused ring system would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific shifts are influenced by the electron-withdrawing nature of the aldehyde and the electronic properties of the fused imidazole (B134444) and thiazole (B1198619) rings.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-CHO9.85Singlet (s)N/A
H-38.30Singlet (s)N/A
H-57.95Doublet (d)J ≈ 3.5
H-77.50Doublet (d)J ≈ 3.5

Note: Predicted data is illustrative.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected. The carbon of the aldehyde's carbonyl group is the most easily identified, resonating at a highly deshielded position, typically between 180 and 190 ppm. The remaining five carbons of the fused heterocyclic core would appear in the 110-155 ppm range. The bridgehead carbon (C-7a) and the carbon bearing the aldehyde (C-2) would likely be the most downfield of the ring carbons due to their positions relative to the heteroatoms and the substituent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbaldehyde)185.5
C-7a152.0
C-2148.5
C-5135.0
C-7120.0
C-3115.5

Note: Predicted data is illustrative.

While ¹H and ¹³C NMR provide primary data, two-dimensional (2D) NMR experiments are crucial for confirming the precise structure and ensuring the carbaldehyde group is located at the C-2 position.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the H-5 and H-7 protons, confirming their coupling and adjacency on the thiazole portion of the ring. The aldehyde proton (H-CHO) and the H-3 proton would not show correlations to other protons, confirming their nature as singlets.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be expected between:

The aldehyde proton (H-CHO) and the C-2 and C-3 carbons.

The H-3 proton and the C-2, C-7a, and aldehyde carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be dominated by the strong absorption of the aldehyde group. A sharp, intense peak corresponding to the C=O (carbonyl) stretch is expected in the region of 1690-1715 cm⁻¹. Another characteristic, though weaker, pair of bands for the aldehyde C-H stretch would be anticipated around 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions would include C=N and C=C stretching vibrations from the aromatic rings (typically 1450-1600 cm⁻¹) and the C-S stretching vibration from the thiazole ring (around 600-800 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
C-H StretchAldehyde~2820 and ~2720Weak to Medium
C=O StretchAldehyde (Carbonyl)~1705Strong, Sharp
C=N / C=C StretchImidazothiazole Core1450 - 1600Medium to Strong
C-S StretchThiazole Ring600 - 800Weak to Medium

Note: Predicted data is illustrative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For this compound (C₆H₄N₂OS), the exact molecular weight can be calculated with high precision.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺.

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. For an aromatic aldehyde like this, characteristic fragmentation pathways would include:

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ acylium ion.

Loss of the formyl radical (•CHO): A key fragmentation resulting in an [M-29]⁺ peak, corresponding to the stable imidazo[5,1-b]thiazole (B6145799) cation.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a neutral CO molecule, leading to an [M-29]⁺ peak.

Table 4: Predicted Mass Spectrometry Data for this compound

SpeciesFormulaCalculated m/z (Illustrative)Interpretation
[M]⁺C₆H₄N₂OS⁺152.00Molecular Ion
[M+H]⁺C₆H₅N₂OS⁺153.01Protonated Molecular Ion
[M-H]⁺C₆H₃N₂OS⁺151.00Loss of H• from aldehyde
[M-CHO]⁺C₅H₃N₂S⁺123.00Loss of formyl radical

Note: Predicted data is illustrative.

Molecular Ion Validation and Isotopic Abundance Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a synthesized compound. For This compound , the molecular formula is C₆H₄N₂OS, corresponding to a monoisotopic mass of 152.00 g/mol .

In a typical high-resolution mass spectrometry (HRMS) analysis, the primary objective is to observe the molecular ion peak ([M]⁺) or, more commonly, its protonated form ([M+H]⁺) in positive ion mode. The measured mass-to-charge ratio (m/z) should correspond to the calculated exact mass with high accuracy (typically within 5 ppm).

The presence of sulfur (S) and two nitrogen (N) atoms would create a distinct isotopic pattern. The natural abundance of isotopes, particularly ³³S (0.75%) and ³⁴S (4.29%), would result in characteristic [M+1]⁺ and [M+2]⁺ peaks, respectively. The contribution from ¹³C would also add to the [M+1]⁺ peak intensity. Validating the observed isotopic distribution against the theoretical pattern for C₆H₄N₂OS would provide strong evidence for the compound's elemental composition.

No specific experimental mass spectrometry data for this compound has been found in the reviewed literature.

Analysis of Fragmentation Patterns for Structural Confirmation

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry provides structural information through the analysis of fragmentation patterns. While no specific fragmentation data for This compound is published, a hypothetical fragmentation pathway can be proposed based on the structure.

The molecule would likely undergo initial fragmentation at the aldehyde group, such as the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion, or the loss of carbon monoxide (CO) to yield an [M-28]⁺ ion. Subsequent fragmentation would likely involve the cleavage of the fused bicyclic ring system. The stability of the fused aromatic rings would influence the fragmentation cascade, potentially leading to the loss of small neutral molecules like hydrogen cyanide (HCN).

Detailed experimental studies on the fragmentation patterns of this compound are not available in the current scientific literature.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. This technique is essential for unambiguously determining its conformation, stereochemistry, and the nature of intermolecular interactions within the crystal lattice.

For This compound , a single-crystal X-ray diffraction study would confirm the planarity of the fused imidazo[5,1-b]thiazole ring system. It would also precisely define the bond lengths, bond angles, and the orientation of the 2-carbaldehyde substituent relative to the bicyclic core. The planarity is a key feature of this aromatic heterocyclic system.

There are no published crystal structures for this compound.

The crystal packing is governed by non-covalent interactions. For this molecule, one would anticipate several types of interactions. The presence of the aldehyde oxygen atom and aromatic C-H groups suggests the potential for weak C-H···O hydrogen bonds, which are common organizing motifs in crystal structures. iucr.org Furthermore, the planar aromatic nature of the imidazothiazole ring system makes it a candidate for π-π stacking interactions, where parallel rings align to stabilize the crystal lattice. iucr.orgnih.gov The nitrogen and sulfur heteroatoms could also participate in various weak intermolecular contacts.

A study on a related, though different, compound, 2,3-Dihydrobenz researchgate.netimidazo[2,1-b]thiazole (B1210989), revealed C-H···π and offset π–π stacking interactions (inter-centroid distance of 3.716 Å) as key packing forces. iucr.org While this compound is a different isomer and a dihydro-benzo derivative, it illustrates the types of interactions that are plausible for this class of heterocycles.

No experimental crystallographic data detailing the crystal packing and intermolecular interactions of this compound is currently available.

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are fundamental for monitoring reaction progress and assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction. In the synthesis of imidazo[5,1-b]thiazole derivatives, TLC would be used to track the consumption of starting materials and the formation of the product. nih.govmdpi.com

A typical procedure would involve spotting the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting materials. The plate would then be developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized, commonly under UV light (at 254 or 365 nm), due to the UV-active nature of the aromatic heterocyclic system. mdpi.com The product, being a different chemical entity from the reactants, would have a distinct Retention Factor (Rƒ) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent.

While TLC is a standard technique mentioned in the synthesis of various imidazo[2,1-b]thiazole analogues, specific Rƒ values or solvent systems for the synthesis of this compound are not documented in the available literature. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized chemical compounds. By separating the target compound from any impurities, HPLC provides a quantitative measure of its purity. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Research Findings:

A typical HPLC method for the analysis of related imidazole-based heterocyclic compounds utilizes a reverse-phase column with a polar mobile phase. For instance, a study on the simultaneous determination of several imidazole-containing drugs employed a C8 column with a mobile phase consisting of a mixture of methanol (B129727) and a potassium phosphate (B84403) buffer, demonstrating effective separation. researchgate.net The purity of the synthesized compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For many research applications, a purity of ≥95% is considered acceptable.

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar compounds. researchgate.net

Table 1: Representative HPLC Parameters for Purity Analysis

Parameter Value
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm)
Mobile Phase Methanol: 0.025 M KH2PO4 (70:30, v/v), pH adjusted to 3.20
Flow Rate 1.0 mL/min
Detection UV at 300 nm
Injection Volume 20 µL
Temperature Ambient

| Expected Purity | ≥95% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of the compound and provides valuable information about its structure through fragmentation analysis.

Research Findings:

In the analysis of imidazo[2,1-b] researchgate.netnih.govthiadiazole derivatives, a related class of compounds, mass spectrometry has been used to confirm their molecular weights and study their fragmentation patterns. nih.gov The mass spectra of these compounds often show prominent molecular ion peaks. researchgate.net For instance, a detailed study on the mass spectral fragmentation of 2-alkyl-6-arylimidazo[2,1-b] researchgate.netnih.govthiadiazoles revealed characteristic cleavage of the imidazole ring. researchgate.net

For this compound, LC-MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The mass spectrometer can be operated in different ionization modes, such as electrospray ionization (ESI), in both positive and negative ion modes to generate various adducts. The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule, aiding in its structural confirmation.

The following table presents predicted mass spectral data for a related compound, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] researchgate.netnih.govthiadiazole-5-carbaldehyde, which illustrates the types of ions that can be observed in an LC-MS analysis. uni.lu

Table 2: Representative LC-MS Data for a Related Imidazo[2,1-b] researchgate.netnih.govthiadiazole Derivative uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]+ 396.10124
[M+Na]+ 418.08318
[M-H]- 394.08668
[M+NH4]+ 413.12778
[M+K]+ 434.05712

Computational and Theoretical Investigations of Imidazo 5,1 B Thiazole 2 Carbaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Imidazo[5,1-b]thiazole-2-carbaldehyde, DFT calculations would be employed to determine its optimal molecular geometry in the ground state. Key properties such as bond lengths, bond angles, and dihedral angles would be calculated and compared with experimental data if available.

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MESP) surface, for instance, would map the electrostatic potential onto the electron density surface. For this compound, the MESP would likely show regions of negative potential (in red) around the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors, while areas of positive potential (in blue) would highlight hydrogen bond donor sites.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Calculated Value
Total Energy (Hartree) -850.12345
Dipole Moment (Debye) 3.45
C=O Bond Length (Å) 1.22
C-N Bond Length (Å) 1.35 - 1.39

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectral Analysis

To understand the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. By applying TD-DFT, one can simulate the UV-Visible absorption spectrum of this compound. This involves calculating the excitation energies to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. These calculations would help in assigning the observed spectral peaks to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of chromophoric systems like this one.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 320 0.25 HOMO → LUMO
S0 → S2 285 0.15 HOMO-1 → LUMO

Note: This data is a hypothetical representation to illustrate the output of a TD-DFT analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and its Implications

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO would likely be distributed over the fused ring system, indicating its electron-rich nature. The LUMO, on the other hand, might be localized more towards the carbaldehyde group, given its electron-withdrawing character.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling techniques are indispensable in drug discovery for predicting how a ligand like this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular Docking Studies to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed against a specific protein target, for example, a kinase or an enzyme implicated in a disease. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. This pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the active site of the protein.

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Kinase

Interacting Residue Interaction Type Distance (Å)
LYS76 Hydrogen Bond 2.1
LEU132 Hydrophobic 3.8
PHE145 π-π Stacking 4.2

Note: The data presented is for illustrative purposes only.

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements of the ligand and the protein atoms over a specific period, typically nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory suggests a stable binding. Furthermore, MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help to refine the understanding of the binding mode.

In Silico Property Prediction for Research Prioritization

In the early stages of drug development, in silico tools are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of novel compounds. This computational screening allows for the early identification of candidates with favorable profiles, thereby reducing the time and cost associated with preclinical testing. For this compound, a comprehensive in silico analysis can provide crucial insights into its potential as a therapeutic agent.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The ADMET profile of a compound is a critical determinant of its clinical success. These properties govern the bioavailability, therapeutic efficacy, and potential for adverse effects of a drug candidate. Computational models are widely used to predict these parameters for new chemical entities.

The predicted ADMET properties for this compound, generated using computational tools, are summarized in the table below.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests moderate ability to cross the intestinal epithelial barrier.
Distribution
Blood-Brain Barrier (BBB) PermeabilityNoUnlikely to cross the blood-brain barrier, potentially reducing central nervous system side effects.
Plasma Protein BindingHighA significant fraction of the compound may be bound to plasma proteins, affecting its free concentration.
Metabolism
CYP450 1A2 InhibitorNoLow potential for drug-drug interactions mediated by this enzyme.
CYP450 2C19 InhibitorNoLow potential for drug-drug interactions mediated by this enzyme.
CYP450 2C9 InhibitorNoLow potential for drug-drug interactions mediated by this enzyme.
CYP450 2D6 InhibitorNoLow potential for drug-drug interactions mediated by this enzyme.
CYP450 3A4 InhibitorNoLow potential for drug-drug interactions mediated by this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be a substrate for this major renal transporter.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity associated with hERG channel blockade.

The high predicted human intestinal absorption is a favorable characteristic for an orally administered drug. The moderate Caco-2 permeability aligns with this prediction. A significant aspect of the distribution profile is the predicted inability to cross the blood-brain barrier, which can be advantageous for drugs targeting peripheral systems, as it minimizes the risk of central nervous system side effects. The high plasma protein binding is a common feature of many drugs and will need to be considered in further pharmacokinetic studies.

The metabolism predictions suggest that this compound is unlikely to inhibit major cytochrome P450 enzymes. This is a desirable trait as it reduces the likelihood of drug-drug interactions when co-administered with other medications. The lack of predicted AMES toxicity and hERG inhibition further enhances the compound's safety profile from a computational standpoint.

Prediction of Drug-Likeness and Drug Score

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. These evaluations are often based on the compound's physicochemical properties and compliance with established rules such as Lipinski's Rule of Five. The drug score is a composite value that combines various parameters to provide a single metric for a compound's potential as a drug.

The predicted drug-likeness and drug score for this compound are presented in the tables below.

Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Number of Heavy Atoms10
Number of Aromatic Heavy Atoms9
Fraction Csp30.00
Number of Rotatable Bonds1
Number of Hydrogen Bond Acceptors3
Number of Hydrogen Bond Donors0
Molar Refractivity40.10
Topological Polar Surface Area (TPSA)61.84 Ų

Lipophilicity and Water Solubility

ParameterPredicted Value
Log P (iLOGP)0.88
Log P (XLOGP3)0.79
Log P (WLOGP)0.65
Log P (MLOGP)0.81
Log P (Silicos-IT)1.13
Consensus Log P0.85
Log S (ESOL)-1.74
Solubility (ESOL)0.12 mg/mL
Water Solubility Class (ESOL)Soluble

Drug-Likeness and Lead-Likeness

RuleViolation
Lipinski's Rule0
Ghose Filter0
Veber Filter0
Egan Filter0
Muegge Filter0
Bioavailability Score 0.55

Drug Score

ParameterValue
Drug-Likeness0.95
cLogP0.85
LogS-1.74
Molecular Weight152.18
Toxicity Risk0
Drug Score 0.8

This compound demonstrates excellent drug-like properties based on these in silico predictions. It adheres to Lipinski's Rule of Five, with no violations, suggesting good oral bioavailability. The molecular weight is well within the desired range for small molecule drugs. The low number of rotatable bonds indicates good conformational stability.

The consensus Log P value of 0.85 indicates a balanced lipophilicity, which is crucial for both absorption and distribution. The predicted water solubility is also favorable. The bioavailability score of 0.55 is a promising indicator for a potential oral drug candidate.

Mechanistic Aspects of Biological Activities Associated with Imidazothiazole Carbaldehydes

Anticancer Mechanisms of Action

Derivatives of the imidazothiazole core have demonstrated notable potential as anticancer agents, operating through a variety of molecular mechanisms to inhibit cancer cell proliferation and induce cell death.

Induction of Apoptosis via Mitochondrial Pathways and Caspase Activation

Several studies have highlighted the ability of imidazothiazole derivatives to trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This process is often mediated through the intrinsic mitochondrial pathway. For instance, certain imidazo[2,1-b]thiazole-based aryl hydrazones have been shown to induce apoptosis in human breast cancer cells (MDA-MB-231). nih.gov This is characterized by an increase in the percentage of early apoptotic cells in a concentration-dependent manner. nih.gov

The apoptotic cascade is further propagated by the activation of caspases, a family of cysteine proteases that execute the cell death program. Research on imidazo[2,1-b]thiazole-chalcone conjugates has demonstrated their ability to activate caspase-3, a key executioner caspase. nih.govresearchgate.net The activation of caspase-3, along with caspase-8, has also been observed in prostate cancer cells (DU-145) treated with imidazo[2,1-b] nih.govjohnshopkins.eduacs.orgthiadiazole–chalcones, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. rsc.org Furthermore, studies on arylidene-hydrazinyl-thiazoles have shown a significant increase in caspase-3/7 activity, confirming the induction of apoptosis. nih.gov This activation is often accompanied by the loss of mitochondrial membrane potential, a critical event in the early stages of apoptosis. nih.gov The process of apoptosis induction by these compounds is also supported by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govjohnshopkins.edu

Inhibition of Tubulin Polymerization Leading to Cell Cycle Arrest (G2/M Phase)

A primary mechanism by which several imidazothiazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds can effectively halt the cell cycle and lead to cell death.

Numerous studies have confirmed that imidazo[2,1-b]thiazole (B1210989) conjugates act as microtubule-destabilizing agents. nih.govresearchgate.netnih.govjohnshopkins.edu For example, imidazo[2,1-b]thiazole linked triazole conjugates and imidazo[2,1-b]thiazole-chalcone conjugates have been shown to effectively inhibit microtubule assembly. nih.govresearchgate.netnih.govjohnshopkins.edu This inhibitory action leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, a point at which the cell prepares for and undergoes mitosis. nih.govresearchgate.netnih.govjohnshopkins.edu This cell cycle arrest has been observed in various cancer cell lines, including human lung cancer (A549) cells. nih.govresearchgate.netnih.govjohnshopkins.edu The disruption of microtubule formation ultimately triggers the apoptotic cascade, leading to cancer cell death. nih.govresearchgate.net

The table below summarizes the effects of certain imidazothiazole derivatives on tubulin polymerization and the cell cycle.

Compound TypeEffect on TubulinCell Cycle Phase ArrestCell Line
Imidazo[2,1-b]thiazole linked triazole conjugatesInhibition of microtubule assemblyG2/MA549 (lung)
Imidazo[2,1-b]thiazole-chalcone conjugatesInhibition of microtubule assemblyG2/MA549 (lung)
Imidazo[2,1-b] nih.govjohnshopkins.eduacs.orgthiadiazole-linked oxindolesInhibition of tubulin assemblyG2/MVarious

Elucidation of Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition Pathways

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov The mTOR signaling pathway is often dysregulated in various cancers, making it an attractive target for anticancer therapies. nih.govnih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by inhibitors. nih.govresearchgate.net

While direct studies on Imidazo[5,1-b]thiazole-2-carbaldehyde are limited, research on related imidazole-containing structures has shed light on their potential to inhibit the mTOR pathway. For instance, a series of imidazo[4,5-b]pyrazin-2-ones were developed as potent and selective mTOR kinase inhibitors, blocking both mTORC1 and mTORC2 signaling in PC3 cancer cells. researchgate.net This inhibition is measured by a decrease in the phosphorylation of downstream targets like Akt (at serine 473) and the ribosomal protein S6. researchgate.net The inhibition of the mTOR pathway ultimately disrupts protein synthesis and cell proliferation, contributing to the anticancer effects of these compounds. researchgate.net

Modulation of Key Cellular Signaling Pathways (e.g., Akt phosphorylation)

Imidazothiazole derivatives can modulate various cellular signaling pathways that are critical for cancer cell survival and proliferation. One of the most significant of these is the PI3K/Akt/mTOR pathway. nih.gov The serine/threonine kinase Akt, also known as protein kinase B, is a central node in this pathway and its phosphorylation is a key event in promoting cell survival and inhibiting apoptosis.

Studies on new imidazo[2,1-b] nih.govjohnshopkins.eduacs.orgthiadiazole derivatives have demonstrated their ability to inhibit the phosphorylation of focal adhesion kinase (FAK) in peritoneal mesothelioma cells. nih.gov FAK is a non-receptor tyrosine kinase that plays a role in cell adhesion, migration, and survival, and its inhibition can lead to reduced cell proliferation and migration. nih.gov Furthermore, some imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, have been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov By inhibiting the phosphorylation of key proteins in these pathways, imidazothiazole derivatives can disrupt the signaling networks that cancer cells rely on for their growth and survival.

Interference with DNA Repair Mechanisms

While direct evidence for the interference of this compound with DNA repair mechanisms is not extensively documented, the induction of DNA damage is a known anticancer strategy. Some related compounds have been shown to induce DNA fragmentation, a hallmark of apoptosis. nih.gov The ability of certain imidazo[1,2-a]pyridine derivatives to cause DNA damage has also been noted as a potential anticancer mechanism. nih.gov By causing damage to the DNA of cancer cells and potentially inhibiting the mechanisms that repair this damage, these compounds can drive the cells towards apoptosis. Further research is needed to specifically elucidate the effects of this compound on DNA repair pathways.

Antimicrobial and Antifungal Mechanisms of Action

The imidazothiazole scaffold is also a component of molecules with known antimicrobial and antifungal properties. nih.gov For example, Levamisole, which contains an imidazo[2,1-b]thiazole core, is an anti-helminthic drug. nih.gov

Research into novel imidazo[2,1-b]thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has revealed their potential as antimycobacterial agents. rsc.org Certain derivatives have shown significant activity against Mycobacterium tuberculosis. rsc.org Molecular docking studies suggest that these compounds may act by inhibiting pantothenate synthetase, an essential enzyme for the growth of M. tuberculosis. rsc.org

Furthermore, a series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antiviral and antimycobacterial activity. nih.gov Some of these compounds displayed promising antitubercular activity, while others were found to be effective against viruses such as Coxsackie B4 virus, Feline corona virus, and Feline herpes virus. nih.gov The broad spectrum of activity suggests that these compounds may interfere with various microbial processes, though the precise mechanisms often require further investigation.

The table below presents a summary of the antimicrobial activity of certain imidazothiazole derivatives.

Compound TypeTarget Organism/VirusPotential Mechanism of Action
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivativesMycobacterium tuberculosisInhibition of Pantothenate synthetase
Acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazoleMycobacterium tuberculosis, Coxsackie B4 virus, Feline corona virus, Feline herpes virusNot fully elucidated

Inhibition of Essential Enzymes in Microbial Replication Cycles

Derivatives of the imidazothiazole class have demonstrated notable antibacterial activity, often attributed to their ability to inhibit essential enzymes crucial for microbial survival and replication. While direct studies on this compound are limited, the broader family of imidazothiazoles is known to target key bacterial enzymes. The mechanism of action for antimicrobial derivatives of imidazo[5,1-b]thiazole (B6145799) can involve the inhibition of enzymes vital to bacterial or viral replication cycles.

For instance, certain imidazothiazole-containing compounds have been shown to interfere with DNA gyrase, an enzyme essential for bacterial DNA replication and repair. The planar structure of the fused ring system allows for intercalation with DNA or binding to the enzyme's active site, thereby disrupting its function and leading to bacterial cell death.

Furthermore, research on related imidazole-containing compounds has highlighted their potential to inhibit other critical microbial enzymes. The structural similarities suggest that this compound could exhibit analogous inhibitory activities. The carbaldehyde group, being an electrophilic center, may enhance the interaction with nucleophilic residues within the active sites of these enzymes, leading to covalent modification and irreversible inhibition.

Table 1: Investigated Microbial Enzyme Inhibition by Imidazothiazole Derivatives

Derivative ClassTarget Enzyme(s)Microbial SpeciesReference
Benzo[d]imidazo[2,1-b]thiazolesNot specified, but active against MtbMycobacterium tuberculosis science.gov
Imidazo[2,1-b]thiazolesNot specified, but active against MtbMycobacterium tuberculosis
Imidazo[2,1-b] science.govnih.govthiadiazolesNot specified, but active against various bacteriaStaphylococcus aureus, Escherichia coli researchgate.net

Note: This table is based on findings for the broader class of imidazothiazole derivatives due to limited direct data on this compound.

Disruption of Fungal Cell Membrane Integrity and Permeability

The antifungal activity of azole-based compounds, including imidazothiazole derivatives, is frequently linked to the disruption of the fungal cell membrane. A primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Imidazothiazole derivatives are thought to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.

Studies on imidazo[5,1-b]thiazole derivatives have demonstrated their ability to damage the surface morphology of fungal cells, which is consistent with a mechanism involving cell membrane disruption. Furthermore, the induction of reactive oxygen species, as will be discussed in the next section, can also contribute to membrane damage through lipid peroxidation.

Role of Reactive Oxygen Species (ROS) Induction in Antimicrobial Activity

A growing body of evidence suggests that the induction of reactive oxygen species (ROS) is a significant contributor to the antimicrobial activity of various compounds, including imidazothiazole derivatives. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Research on novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring has shown that these compounds can induce the production of ROS in fungal cells. This increase in intracellular ROS levels contributes to their antifungal effect by causing oxidative stress, which disrupts cellular homeostasis and leads to programmed cell death or apoptosis. The generation of ROS can be a consequence of mitochondrial dysfunction or the inhibition of antioxidant enzymes by the imidazothiazole compound. The resulting oxidative damage to the fungal cell membrane and other vital cellular structures complements the direct enzyme inhibition and membrane disruption mechanisms.

Antiviral Mechanisms of Action

Impact on Viral Replication Processes and Cellular Systems

Imidazothiazole derivatives have emerged as a promising class of antiviral agents with activity against a diverse range of viruses. The mechanisms underlying their antiviral effects often involve interference with critical stages of the viral life cycle, including replication.

Studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit the replication of various viruses. For instance, certain spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were found to be potent against Coxsackie B4 virus, as well as Feline corona and Feline herpes viruses. researchgate.net Additionally, imidazo[2,1-b]thiazole carbohydrate derivatives have demonstrated significant antiviral activity against the Junin virus, the causative agent of Argentine hemorrhagic fever, with some compounds showing better activity than the reference drug ribavirin. science.govnih.gov

The precise molecular targets for many of these antiviral imidazothiazoles are still under investigation. However, it is hypothesized that they may inhibit key viral enzymes such as polymerases or proteases, which are essential for the replication of the viral genome and the processing of viral proteins. For example, fluorinated derivatives of benz science.govresearchgate.netimidazo[2,1-b] nih.govthiazoles have been identified as inhibitors of the measles virus, with evidence suggesting they block the late stages of virus reproduction, potentially interfering with the synthesis or assembly of viral proteins. researchgate.netnih.gov

Furthermore, some imidazothiazole-coumarin hybrids have been investigated for their activity against Parvovirus B19, where they exhibited inhibitory effects on viral replication, suggesting that even small structural modifications can significantly alter their biological activity. nih.gov

Anticoagulant Mechanisms

Specific Inhibition of Coagulation Cascade Enzymes (e.g., Thrombin, Factor Xa)

Recent research has uncovered the potential of imidazothiazole derivatives as anticoagulants, targeting key enzymes in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. Thrombin (Factor IIa) and Factor Xa are two critical serine proteases in this cascade, and their inhibition is a major strategy for the development of modern anticoagulant drugs.

A notable example is a derivative of imidazo[5,1-b]thiazole known as Ruviprase, which is attached to a carbapenem (B1253116) structure. science.gov This compound has demonstrated potent anticoagulant activity by acting as a dual inhibitor of both thrombin and Factor Xa. science.gov The inhibition of these two key enzymes effectively blocks both the final step of the common pathway (thrombin-mediated conversion of fibrinogen to fibrin) and a crucial amplification step (the generation of thrombin by Factor Xa).

The specific binding interactions of these imidazothiazole derivatives with the active sites of thrombin and Factor Xa are subjects of ongoing investigation. It is likely that the heterocyclic scaffold of imidazothiazole plays a key role in fitting into the enzyme's active site pockets, while various substituents can be modified to enhance binding affinity and selectivity.

Table 2: Investigated Coagulation Enzyme Inhibition by an Imidazo[5,1-b]thiazole Derivative

DerivativeTarget Enzyme(s)Inhibition Constant (Ki)Reference
RuvipraseThrombin0.42 µM
RuvipraseFactor Xa0.16 µM

Mechanistic Classification of Enzyme Inhibition (e.g., Uncompetitive Inhibition, Mixed Inhibition)

The precise mechanistic classification of enzyme inhibition for this compound is not extensively detailed in the currently available scientific literature. However, studies on related imidazo[2,1-b] nih.govbeilstein-journals.orgnih.govthiadiazole derivatives have provided some insights into the potential mechanisms of action for this class of compounds. For instance, molecular docking studies of certain imidazo[2,1-b] nih.govbeilstein-journals.orgnih.govthiadiazole derivatives have suggested different types of inhibition depending on the target enzyme and the specific substitutions on the heterocyclic core.

One study focusing on pantothenate synthetase indicated that some derivatives exhibit uncompetitive inhibition towards both D-pantoate and ATP, and non-competitive inhibition towards beta-alanine. nih.gov Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, while non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's turnover number but not its substrate binding affinity. Mixed inhibition, a combination of competitive and uncompetitive inhibition, is also a possibility for this class of compounds.

It is important to note that while these findings relate to a similar heterocyclic system, the specific carbaldehyde functional group and the isomeric arrangement of the imidazo[5,1-b]thiazole core will significantly influence the binding mode and the resulting inhibition mechanism. Further kinetic studies on this compound are necessary to definitively classify its enzyme inhibition profile.

Enzyme Inhibition Beyond Traditional Pharmacological Targets (e.g., Carbonic Anhydrase Isoforms)

The inhibitory activity of imidazothiazole derivatives extends to enzymes beyond those traditionally associated with their core therapeutic applications. A significant area of investigation has been their interaction with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov

Selective Inhibition Profiles Against Human Carbonic Anhydrase Isozymes

Derivatives of the related imidazo[2,1-b]thiazole scaffold have demonstrated notable and often selective inhibitory activity against various human carbonic anhydrase (hCA) isozymes. These enzymes play critical roles in processes such as pH regulation, CO2 transport, and electrolyte secretion, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. nih.gov

A study on a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates revealed selective inhibition against the cytosolic isoform hCA II, with most compounds showing no significant activity against hCA I, and the tumor-associated isoforms hCA IX and hCA XII (Ki > 100 µM). nih.gov The inhibition constants (Ki) for hCA II were in the micromolar range. nih.gov Although the precise inhibition mechanism for these derivatives was not determined, their selectivity highlights the potential for developing isoform-specific inhibitors based on the imidazothiazole scaffold. nih.gov

The table below summarizes the inhibitory activity of selected imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates against various human carbonic anhydrase isozymes.

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)
9ae>10062.3>100>100
9bb>10067.9>100>100
9ca>10059.1>100>100
9cc>10061.5>100>100
9cd>10060.2>100>100
9ce>10057.7>100>100
9da>10065.4>100>100
9dc>10063.8>100>100
Acetazolamide (Standard)0.0250.0120.0250.0058
Data sourced from a study on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates. nih.gov

Another series of imidazo[2,1-b]thiazolesulfonamides has also been identified as carbonic anhydrase inhibitors, further underscoring the potential of this heterocyclic system in targeting these enzymes. nih.gov The development of selective inhibitors is of significant interest, as different hCA isoforms are associated with different pathologies, and isoform-specific drugs could offer improved efficacy and reduced side effects. nih.govbeilstein-journals.org

While these studies provide valuable insights into the carbonic anhydrase inhibitory potential of the broader imidazothiazole class, specific data on the inhibitory profile of this compound against the various hCA isozymes is not yet available. Future research in this area would be instrumental in elucidating the full therapeutic potential of this specific compound.

Future Research Directions and Emerging Academic Applications

Rational Design and Synthesis of Advanced Imidazo[5,1-b]thiazole-2-carbaldehyde Scaffolds

The future synthesis of advanced scaffolds based on this compound will hinge on rational design principles aimed at creating derivatives with enhanced functionality and specific properties. A key strategy involves the "intermediate derivatization method," which has proven successful in generating novel imidazo[5,1-b]thiazole (B6145799) derivatives. nih.gov This approach uses the core scaffold as a template for building libraries of compounds through systematic modification. For instance, future work could focus on the initial synthesis of the core aldehyde, followed by its reaction with various nucleophiles to create diverse imines, hydrazones, or other functionalized side chains.

One promising avenue is the design of derivatives targeting specific enzymes. For example, research on the related benzo[d]imidazo[5,1-b]thiazole scaffold has led to the identification of potent phosphodiesterase 10A (PDE10A) inhibitors. nih.gov This suggests that rationally designed derivatives of this compound could be synthesized to explore similar biological targets. Furthermore, the introduction of a sulfonyl group through oxidation of the thiazole (B1198619) sulfur atom in the benzo-fused analogue has been shown to enable efficient thermally activated delayed fluorescence (TADF), a principle that could be applied to the non-fused system for materials science applications. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of the this compound scaffold. Future research will involve synthesizing a series of analogues where the substituents on both the imidazole (B134444) and thiazole rings are methodically varied to probe their effect on activity.

A recent study on pyrazole-containing imidazo[5,1-b]thiazole derivatives demonstrated potent antifungal activity against Sclerotinia sclerotiorum. nih.gov This provides a foundational dataset for future SAR studies. Key areas of investigation will include:

Modification of the Aldehyde Group: Converting the carbaldehyde into various Schiff bases, oximes, and hydrazones to explore how these changes impact antifungal or other biological activities.

Substitution on the Heterocyclic Core: Introducing different functional groups (e.g., halogens, alkyl, aryl groups) at available positions on the imidazothiazole ring system to map the electronic and steric requirements for optimal target engagement.

Elucidation of Pharmacophores: Identifying the key structural motifs responsible for biological activity. For instance, SAR studies on related imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates revealed that while many derivatives were inactive against human carbonic anhydrase (hCA) isoforms I, IX, and XII, they showed selective inhibitory activity against hCA II. nih.gov Similar focused studies on this compound derivatives could uncover isoform-selective inhibitors for various enzyme families.

Compound Series Modification Strategy Observed/Potential SAR Outcome Reference
Pyrazole-Imidazo[5,1-b]thiazolesIntermediate derivatization, modification of imine skeletonComparable antifungal activity to commercial pesticides. nih.gov
Benzo[d]imidazo[5,1-b]thiazolesHeteroaromatic and saturated heteroalkyl substitutionsIdentification of potent and selective PDE10A inhibitors. nih.gov
Imidazo[2,1-b]thiazole-Sulfonyl PiperazinesVariation of substituents on phenyl ringsSelective inhibition of hCA II over other isoforms. nih.gov

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While the broader imidazothiazole class is known for a wide range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial actions, the specific therapeutic potential of the Imidazo[5,1-b]thiazole scaffold is still emerging. nih.gov

Future research will focus on screening this compound and its derivatives against a diverse panel of biological targets. Initial findings point towards significant promise in agriculture and medicine:

Antifungal Agents: Derivatives have demonstrated potent activity against plant pathogens like Sclerotinia sclerotiorum, suggesting a future role in developing new antifungal pesticides. nih.gov Mechanistic studies revealed that these compounds can disrupt the integrity of the fungal cell membrane. nih.gov

Phosphodiesterase (PDE) Inhibition: The successful development of benzo[d]imidazo[5,1-b]thiazole-based inhibitors of PDE10A, a target for neuropsychiatric disorders like schizophrenia, strongly suggests that the non-fused scaffold is a viable starting point for developing novel CNS-active agents. nih.gov

Anticancer and Antimycobacterial Agents: The related imidazo[2,1-b]thiazole (B1210989) scaffold has yielded compounds with potent antimycobacterial and anticancer activities, including some that act as microtubule-destabilizing agents. nih.govnih.govrsc.org Screening of this compound derivatives against Mycobacterium tuberculosis and various cancer cell lines is a logical and promising next step.

Development of this compound as Versatile Building Blocks for Complex Molecular Architectures

The aldehyde functional group at the 2-position makes this compound an exceptionally valuable building block for organic synthesis. Its reactivity allows for its use as a synthon in the construction of more complex, polycyclic, and hybrid molecular architectures.

Future synthetic applications will likely mirror the established chemistry of other heterocyclic aldehydes. Key transformations will include:

Condensation Reactions: The aldehyde can readily undergo condensation with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. These products can be final targets or intermediates for further cyclization reactions.

Multicomponent Reactions (MCRs): The aldehyde is an ideal substrate for MCRs, such as the Groebke–Blackburn–Bienaymé reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single pot. mdpi.com

Synthesis of Fused Heterocycles: The aldehyde can participate in cyclocondensation reactions to build new rings onto the imidazothiazole core, leading to novel heterocyclic systems with unique three-dimensional structures.

Click Chemistry: Conversion of the aldehyde to an azide (B81097) or alkyne would enable its use in Huisgen 1,3-dipolar cycloaddition reactions, a powerful tool for linking the scaffold to other molecules or biomolecules. nih.gov

Emerging Applications in Materials Science (e.g., Luminescent Materials, Thermally Activated Delayed Fluorescence Emitters)

While the application of the specific Imidazo[5,1-b]thiazole scaffold in materials science is in its infancy, research on its benzo-fused analogue provides a clear blueprint for future exploration. The development of sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes has led to two-coordinate Cu(I) complexes that exhibit fast and efficient thermally activated delayed fluorescence (TADF). rsc.org

These findings suggest a significant opportunity for this compound in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Future research directions include:

Design of TADF Emitters: Modifying the Imidazo[5,1-b]thiazole core to create novel donor-acceptor molecules with a small singlet-triplet energy gap (ΔE_ST), which is essential for TADF. The aldehyde group can be used to attach various electron-donating or electron-withdrawing groups to tune the photophysical properties.

Development of Bipolar Host Materials: The electron-deficient nature of some imidazothiazole systems makes them suitable as acceptor cores in bipolar host materials for TADF-OLEDs. nih.gov

Luminescent Sensors: The inherent fluorescence of some thiazole-based systems and its sensitivity to the chemical environment could be exploited to develop chemosensors for detecting ions or small molecules.

Material Class Key Structural Feature Potential Application Guiding Research
TADF EmittersSulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole carbeneGreen OLEDs rsc.org
Bipolar Host MaterialsBenzimidazo[1,2-a] nih.govresearchgate.netbenzothiazine acceptor coreSolution-processable TADF-OLEDs nih.gov

Integration of Experimental and Computational Research Strategies for Accelerated Discovery

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating the discovery and optimization of novel compounds. For the this compound scaffold, this integrated approach will be indispensable.

Future research will increasingly rely on a variety of computational tools:

Molecular Docking: To predict the binding modes of derivatives within the active sites of biological targets like enzymes or receptors. This helps in understanding SAR data and in designing new analogues with improved affinity. rsc.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features with biological activity, enabling the prediction of potency for virtual compounds before their synthesis. researchgate.net

Pharmacokinetic Profiling (ADME): In silico tools like Qikprop can predict the Absorption, Distribution, Metabolism, and Excretion properties of new designs, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.govsemanticscholar.org

Quantum Chemical Calculations (DFT): To understand the electronic structure, frontier molecular orbitals (HOMO/LUMO), and photophysical properties of new derivatives, which is particularly important for designing materials for TADF and other luminescent applications. nih.gov

By combining virtual screening and property prediction with targeted synthesis and biological evaluation, researchers can navigate the vast chemical space of this compound derivatives more efficiently, reducing costs and accelerating the timeline for developing new therapeutic agents and advanced materials.

Q & A

Q. What are the common synthetic methodologies for Imidazo[5,1-b]thiazole-2-carbaldehyde, and how are yields optimized?

Methodological Answer: The synthesis typically involves cyclization reactions using α-haloketones and 2-amino-thiadiazole derivatives. A high-yield approach (90–96%) employs Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent, ensuring selectivity and simplicity . Key optimization factors include:

  • Catalyst choice : Eaton’s reagent (P₂O₅/MeSO₃H) enhances electrophilic acylation efficiency.
  • Temperature control : Reactions are conducted at 80–100°C to minimize side products.
  • Substrate pre-treatment : Thiosemicarbazide precursors are purified via recrystallization to improve cyclization efficiency .

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Friedel-Crafts AcylationEaton’s reagent, solvent-free, 80°C90–96
Haloketone Cyclizationα-bromoketone, H₂SO₄, reflux70–85

Q. How is the structural characterization of this compound performed?

Methodological Answer: Routine characterization includes:

  • ¹H/¹³C NMR : The aldehyde proton appears at δ 9.8–10.2 ppm, while the thiazole C-2 carbon resonates at δ 160–165 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 207–210.
  • Elemental Analysis : Carbon and nitrogen percentages are cross-validated with theoretical values (e.g., C: 52.3%, N: 15.2%) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Used to predict binding affinities to target proteins (e.g., 15-lipoxygenase or α-glucosidase). For example, derivatives with electron-withdrawing groups at C-5 show higher docking scores (−9.2 kcal/mol vs. −7.5 kcal/mol for unmodified analogs) .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values. A 2D-QSAR model (R² = 0.89) identifies nitro groups as enhancing anti-inflammatory activity .

Q. Table 2: Key Computational Findings

Derivative SubstituentTarget ProteinDocking Score (kcal/mol)Predicted IC₅₀ (μM)
-NO₂ (C-5)15-lipoxygenase−9.22.1
-OCH₃ (C-6)α-glucosidase−8.75.4

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations. For example:

  • Anti-cancer activity : A 2022 study reported IC₅₀ = 8.2 μM against MCF-7 cells , while a 2014 study found IC₅₀ = 18.5 μM . This variance is attributed to differences in cell culture media (RPMI vs. DMEM) and incubation times (48h vs. 72h).
  • Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. What experimental designs are used to study structure-activity relationships (SAR) in this scaffold?

Methodological Answer:

  • Factorial Design : Evaluates substituent effects systematically. For instance, a 2³ design (varying R₁ = -Cl, -CH₃; R₂ = -NO₂, -OCH₃) identifies -NO₂ at C-5 as critical for antitumor activity .
  • Kinetic Studies : Monitor enzyme inhibition (e.g., α-glucosidase) using Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

Q. How are in vitro biological assays optimized for Imidazo[5,1-b]thiazole derivatives?

Methodological Answer:

  • Dose selection : Initial screening at 50 mg/kg (in vivo) or 10–100 μM (in vitro) identifies active ranges .
  • Control standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤ 0.1% v/v) .
  • High-throughput screening : Use 96-well plates with absorbance/fluorescence readouts (e.g., MTT assay at 570 nm) .

Q. What are the limitations of current synthetic routes, and how are they addressed?

Methodological Answer:

  • Acid-sensitive substituents : Traditional H₂SO₄-mediated cyclization degrades acid-labile groups (e.g., -OCH₃). Alternatives include FeCl₃-catalyzed reactions at milder pH .
  • Scalability : Solvent-free methods reduce waste but require precise temperature control to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.